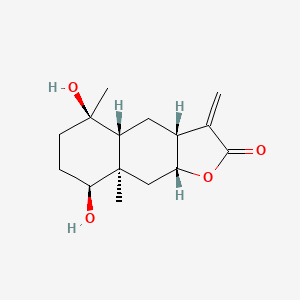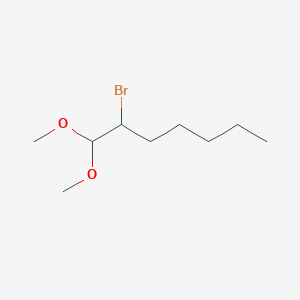
2-Bromo-1,1-dimethoxyheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,1-dimethoxyheptane is an organic compound with the molecular formula C9H19BrO2. It is a derivative of heptane, where two methoxy groups and a bromine atom are attached to the first carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1-dimethoxyheptane typically involves the bromination of 1,1-dimethoxyheptane. The reaction is carried out by adding bromine to 1,1-dimethoxyheptane in the presence of a solvent such as carbon tetrachloride. The reaction mixture is then stirred and heated to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced filtration and purification techniques helps in obtaining the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1-dimethoxyheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized to form corresponding aldehydes or carboxylic acids and reduced to form alkanes
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: Strong bases like potassium tert-butoxide are used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst
Major Products Formed
Nucleophilic Substitution: Formation of ethers, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes
Scientific Research Applications
2-Bromo-1,1-dimethoxyheptane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of biochemical pathways and enzyme reactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1,1-dimethoxyheptane involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This property makes it useful in various chemical reactions and synthesis processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,1-dimethoxyethane: Similar structure but with a shorter carbon chain.
2-Bromo-1,1-dimethoxypropane: Another similar compound with a different carbon chain length.
2-Bromo-1,1-dimethoxybutane: Similar compound with a four-carbon chain
Uniqueness
2-Bromo-1,1-dimethoxyheptane is unique due to its specific carbon chain length and the presence of two methoxy groups. This structure provides distinct reactivity and properties compared to its shorter-chain analogs .
Properties
CAS No. |
18207-18-6 |
|---|---|
Molecular Formula |
C9H19BrO2 |
Molecular Weight |
239.15 g/mol |
IUPAC Name |
2-bromo-1,1-dimethoxyheptane |
InChI |
InChI=1S/C9H19BrO2/c1-4-5-6-7-8(10)9(11-2)12-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
PMULERAPXGEXHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
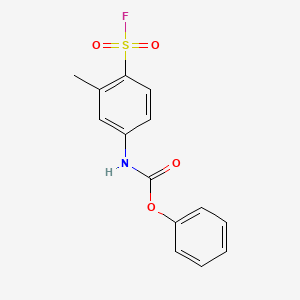
![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
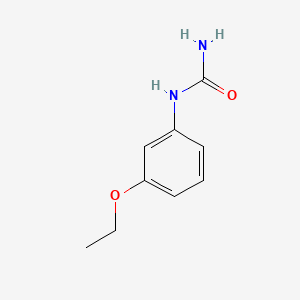
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
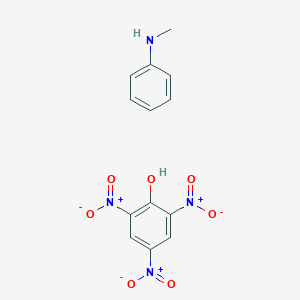
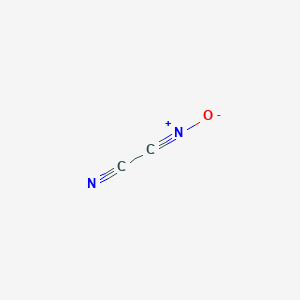
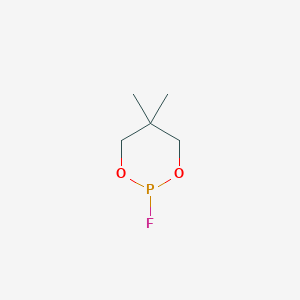
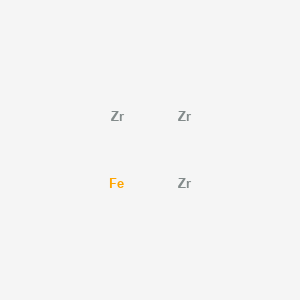
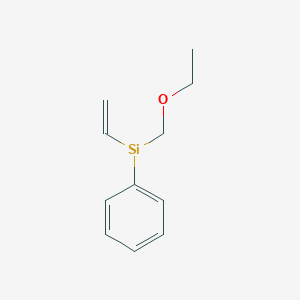
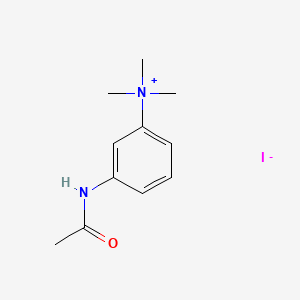
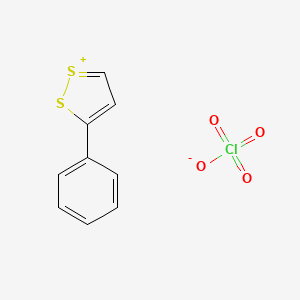
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
